HDAC8 Inhibition with 130 nM IC50 and Documented Isoform Selectivity: Comparison Against Full HDAC Panel Data
In recombinant human HDAC enzyme assays curated in BindingDB (BDBM50529155, CHEMBL4553969), N-(3-Amino-2-methylphenyl)-2-[2,4-di(tert-butyl)phenoxy]acetamide inhibits HDAC8 with an IC50 of 130 nM [1]. In the same assay panel, the compound shows substantially weaker activity against all other class I and class II HDAC isoforms tested: HDAC7 IC50 = 3,400 nM (26-fold selectivity), HDAC5 IC50 = 39,000 nM (300-fold), and HDAC1, HDAC2, HDAC3, HDAC4, and HDAC6 each with IC50 = 50,000 nM (385-fold) [1]. By comparison, the structurally distinct N-(3-aminophenyl) analog (CAS 1020722-83-1, lacking the 2-methyl substituent) has no HDAC panel data reported in any public database, and the N-(4-aminophenyl) regioisomer (CAS 1020055-65-5) has no HDAC annotation in BindingDB or ChEMBL . Well-characterized non-hydroxamate HDAC8 inhibitors from the patent literature, such as certain phenylalanine-derived benzamides, typically achieve IC50 values in the 20–300 nM range against HDAC8 [2], placing this compound within a comparable potency bracket for the target while offering a chemically distinct phenoxyacetamide scaffold.
| Evidence Dimension | HDAC8 inhibitory potency and selectivity over other HDAC isoforms |
|---|---|
| Target Compound Data | HDAC8 IC50 = 130 nM; HDAC7 IC50 = 3,400 nM; HDAC1,2,3,4,5,6 IC50 = 39,000–50,000 nM |
| Comparator Or Baseline | N-(3-aminophenyl) analog (CAS 1020722-83-1): no HDAC data available. N-(4-aminophenyl) analog (CAS 1020055-65-5): no HDAC data available. Reference non-hydroxamate HDAC8 inhibitors in literature: IC50 20–300 nM range (class-level benchmark). |
| Quantified Difference | HDAC8 selectivity: 26-fold over HDAC7, ~300-fold over HDAC5, ~385-fold over HDAC1, HDAC2, HDAC3, HDAC4, HDAC6 |
| Conditions | Recombinant human full-length HDAC enzymes; HDAC8: N-terminal His6/SUMO-tagged, E. coli BL21 DE3 expression, Boc-Lys(Ac)-AMC substrate |
Why This Matters
This is the only phenoxyacetamide in this structural sub-series with publicly available multi-isoform HDAC profiling data, enabling informed selection for HDAC8-focused epigenetic studies without the need for de novo screening.
- [1] BindingDB. BDBM50529155 (CHEMBL4553969). Full HDAC panel: HDAC8 IC50 = 130 nM; HDAC7 IC50 = 3.40E+3 nM; HDAC5 IC50 = 3.90E+4 nM; HDAC3 IC50 = 5.00E+4 nM; HDAC4, HDAC6, HDAC2, HDAC1 IC50 = 5.00E+4 nM each. Curated by ChEMBL, University of Applied Sciences. Accessed May 2026. View Source
- [2] Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 2018. Review describing HDAC8 IC50 values for non-hydroxamate chemotypes in the 20–300 nM range. View Source
